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molecular formula C6H7F3N2O B2365785 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 949898-58-2

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No. B2365785
M. Wt: 180.13
InChI Key: XUGWMMNKIODMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575168B2

Procedure details

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid BB4a (837 mg, 4.3 mmol) is dissolved in anhydrous tetrahydrofurane (10 mL), then LiAlH4 (2.16 mL of 2.0 M in tetrahydrofurane, 4.3 mmol) is added dropwise and stirred at rt for 1 h. The mixture is quenched by dropwise addition of 1N HCl, then is made basic by addition of saturated NaHCO3 and extracted with EtOAc (3×). The organic layers are combined, washed with brine, dried (MgSO4), filtered and concentrated to provide (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol BB4b as a clear oil. 1H NMR (400 MHz, CDCl3) δ=6.46 (s, 1H), 4.69 (d, J=5.6 Hz, 2H), 3.95 (s, 3H); MS calcd. for C6H8F3N2O ([M+H]+): 181.0, found: 181.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7](O)=[O:8])=[CH:5][C:4]([C:10]([F:13])([F:12])[F:11])=[N:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[CH:5][C:4]([C:10]([F:11])([F:12])[F:13])=[N:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1C(=O)O)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.16 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is quenched by dropwise addition of 1N HCl
ADDITION
Type
ADDITION
Details
is made basic by addition of saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=C(C=C1CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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